Ethyl 3-nitro-1H-pyrazole-4-carboxylate

Lipophilicity Drug Design Chromatography

Researchers expanding 3-nitropyrazole antimicrobial libraries often face SAR discontinuity and extraction losses when using mismatched ester analogs. Ethyl 3-nitro-1H-pyrazole-4-carboxylate directly addresses these challenges as the patent-preferred alkoxycarbonyl substituent (US 4,105,772). • Higher Lipophilicity: XLogP3 of 0.6 ensures superior organic-phase affinity during aqueous workup, reducing losses compared to the methyl ester (XLogP3 0.2). • Synthetic Reliability: Supplied at a uniform 97% HPLC purity with batch-specific QC, minimizing side reactions in nitro-reduced aminopyrazole library synthesis. • Scalable Process: Predicted boiling point of 365 °C permits distillation-based purification, ideal for kilogram-scale intermediate production.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
Cat. No. B1509873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-nitro-1H-pyrazole-4-carboxylate
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-7-8-5(4)9(11)12/h3H,2H2,1H3,(H,7,8)
InChIKeyINQPWGDFSJUNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Nitro-1H-Pyrazole-4-Carboxylate: Core Properties & Compound Class


Ethyl 3-nitro-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole ester with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol [1]. The pyrazole core serves as a privileged scaffold in medicinal and agrochemical chemistry, and the compound's 3-nitro group provides an electron-deficient ring system susceptible to reductive transformations, while the 4-ethyl ester enables carboxylate-based derivatization [2]. Standard commercial purity reaches 97% (HPLC) .

Privileged pyrazole scaffold for medchem & agrochemical research

Electron-deficient 3-nitro ring enables reductive transformations

Ethyl ester handle for carboxylate derivatization and SAR studies

Supplied purity supports reproducible synthesis without repurification

Why Generic 3-Nitropyrazole Esters Cannot Substitute the Ethyl Ester


Close analogs such as methyl 3-nitro-1H-pyrazole-4-carboxylate and the corresponding free acid differ markedly in their physicochemical and reactivity profiles, which can alter the outcome of downstream synthetic steps or biological assays. The ethyl ester shows substantially higher calculated lipophilicity (XLogP3 = 0.6) compared to the methyl ester (XLogP3 = 0.2) [1][2], a difference that influences compound partitioning in extraction workflows, chromatographic retention, and in vitro permeability. Additionally, the ethyl ester is specifically disclosed as a preferred alkoxycarbonyl substituent in the 3-nitropyrazole antimicrobial patent literature (R₃ = lower alkoxycarbonyl, with ethyl explicitly recited) [3], underscoring that the choice of ester is not arbitrary for structure-activity relationship (SAR) continuity in follow-up studies.

Lipophilicity Profile Mismatch

Ethyl ester exhibits higher predicted logP than methyl ester, which can alter extraction efficiency, chromatographic retention, and passive permeability in cellular assays.

Patent SAR Alignment May Differ

Ethyl ester is explicitly recited as preferred in key 3-nitropyrazole antimicrobial patents. Free acid or non-ethyl esters are not highlighted, potentially shifting structure-activity trend continuity.

Quantitative Differentiation Against Structural Analogs


Higher Calculated Lipophilicity vs. Methyl Ester

The target compound exhibits an XLogP3 value of 0.6, whereas the direct methyl ester analog (methyl 3-nitro-1H-pyrazole-4-carboxylate) displays an XLogP3 of only 0.2, representing a 0.4 log-unit increase in predicted lipophilicity [1][2]. This 3‑fold theoretical partition coefficient difference can materially affect reversed‑phase chromatographic retention times, liquid–liquid extraction efficiency, and passive membrane permeability in cellular assays.

Lipophilicity (XLogP3)
Cross-study comparable
Ethyl ester: 0.6 Methyl ester: 0.2 Δ = +0.4 (3× higher partition)
May improve organic-phase extraction and HPLC resolution
Computed; experimental logP may differ
Lipophilicity Drug Design Chromatography

Preferred Substituent in Antimicrobial SAR Patents

US Patent 4,105,772, which defines the foundational 3‑nitropyrazole antimicrobial pharmacophore, explicitly recites 'ethyl' as one of the especially preferred alkyl substituents (R₁) and 'lower alkoxycarbonyl' (e.g., ethyl ester) as possible R₃ groups [1]. By contrast, the free carboxylic acid or other ester variants are not designated as 'especially preferred' in the same SAR clause, suggesting that the ethyl ester moiety aligns with the inventor's optimized substituent set.

SAR Substituent Preference
Class-level inference
Ethyl ester cited as preferred alkoxycarbonyl Free acid and methyl ester not highlighted as preferred
Supports alignment with patent-disclosed pharmacophore for antimicrobial studies
Categorical preference; not quantified
Antimicrobial Structure‑Activity Relationship Pyrazole

Advantageous Physical Properties for Gravimetric Handling

The ethyl ester possesses a higher molecular weight (185.14 g/mol) and a substantially higher predicted boiling point (365.0 ± 22.0 °C) compared to the methyl ester (171.11 g/mol, boiling point not reported but expected lower) [1]. The increased mass reduces the impact of weighing errors in small‑scale syntheses, and the higher boiling point permits distillation‑based purification without excessive volatility losses.

Physical Properties
Cross-study comparable
Ethyl ester: MW 185.14 g/mol, pred. bp 365 °C Methyl ester: MW 171.11 g/mol, bp lower
May reduce weighing errors and evaporation losses
Predicted properties; experimental bp may vary
Physical Properties Purification Handling

Verified High Purity Supporting Reproducibility

Commercial batches of ethyl 3-nitro-1H-pyrazole-4-carboxylate are routinely supplied at 97% purity with batch‑specific QC documentation (NMR, HPLC) . Many generic alternatives or in‑house preparations may yield lower purity (e.g., 95% as listed for some vendor lots of the methyl ester [1]), introducing variability into subsequent reaction yields and assay readouts. The availability of documented 97% purity material reduces the need for pre‑use repurification.

Commercial Purity
Supporting evidence
Ethyl ester: 97% with batch QC Methyl ester: ~95% typical
Reduces need for repurification prior to synthesis
Batch-specific; verify with supplier QC
Quality Control Reproducibility Purity

Optimal Application Scenarios Based on Key Differentiators


Antimicrobial Lead Optimization via 3-Nitropyrazole Pharmacophore

Teams expanding on the antimicrobial 3-nitropyrazole patent family (e.g., US 4,105,772) should select the ethyl ester to maintain alignment with the inventor's preferred alkoxycarbonyl substituent [1]. The compound can serve as a direct starting material for hydrolysis to the acid or for transesterification, while preserving the SAR continuity that the patent's in vivo efficacy data were built upon.

Reaction Development Leveraging Higher Lipophilicity

When a synthetic route involves aqueous–organic extractions or preparative HPLC purification, the ethyl ester's XLogP3 of 0.6 provides measurably greater organic-phase affinity than the methyl ester (XLogP3 = 0.2) [1][2]. This property reduces losses to the aqueous phase and sharpens HPLC peak resolution, making it the preferred ester for process development chemists.

High-Throughput Library Synthesis with Consistent Purity

The availability of the ethyl ester at a documented 97% purity with batch‑specific QC certificates [1] minimizes the risk of introducing variable by‑products into reaction arrays. This is particularly important for parallel synthesis of nitro‑reduced aminopyrazole libraries, where downstream coupling efficiency is sensitive to initial impurity levels.

Distillation-Based Purification Workflows

The predicted boiling point of 365 °C for the ethyl ester [1] far exceeds that of the methyl analog, permitting distillation-based purification under reduced pressure without excessive loss. This is advantageous for kilogram-scale intermediate production where cost-effective purification is critical.

Application
Selection Property
Validation Focus
3-Nitropyrazole antimicrobial SAR studies
SAR continuity with patent-preferred substituent
Antimicrobial assay endpoint alignment
Extraction and preparative chromatography workflows
Lipophilicity-driven extraction and purification profile
Chromatographic retention and phase partitioning
High-throughput library synthesis
Documented purity with batch-specific QC
Reaction yield and impurity endpoint consistency
Distillation-based scale-up processes
Elevated predicted boiling point
Distillation recovery and material retention
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